molecular formula C7H3ClF4O B1404473 1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene CAS No. 123572-68-9

1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene

Cat. No.: B1404473
CAS No.: 123572-68-9
M. Wt: 214.54 g/mol
InChI Key: OUTBBNKIBNUOGD-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with chloro, difluoro, and methoxy groups

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene typically involves the introduction of chloro and difluoro groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with chloro and difluoro reagents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene involves its interaction with specific molecular targets. The chloro and difluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene can be compared with other fluorinated benzene derivatives, such as:

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-2-1-4(9)3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTBBNKIBNUOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene

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